molecular formula C8H5BrN2O2 B2989237 5-Bromo-4-formyl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile CAS No. 2248332-87-6

5-Bromo-4-formyl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile

Cat. No.: B2989237
CAS No.: 2248332-87-6
M. Wt: 241.044
InChI Key: NLSBZTTUZWZNEQ-UHFFFAOYSA-N
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Description

5-Bromo-4-formyl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with bromine, formyl, methyl, oxo, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-formyl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the bromination of 6-methyl-2-oxo-1H-pyridine-3-carbonitrile followed by formylation. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and formylating agents like formic acid or formamide under controlled temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-formyl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

    Oxidation: 5-Bromo-4-carboxy-6-methyl-2-oxo-1H-pyridine-3-carbonitrile.

    Reduction: 5-Bromo-4-formyl-6-methyl-2-oxo-1H-pyridine-3-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-4-formyl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-4-formyl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile involves its interaction with specific molecular targets. The formyl and carbonitrile groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine atom may also participate in halogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-methylpyridine: Lacks the formyl and carbonitrile groups, making it less reactive in certain chemical reactions.

    4-Formyl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile: Lacks the bromine atom, affecting its substitution reactions.

Uniqueness

5-Bromo-4-formyl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile is unique due to the presence of multiple functional groups that allow for diverse chemical reactivity and potential biological activity. Its combination of bromine, formyl, methyl, oxo, and carbonitrile groups makes it a versatile compound in various research applications .

Properties

IUPAC Name

5-bromo-4-formyl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c1-4-7(9)6(3-12)5(2-10)8(13)11-4/h3H,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSBZTTUZWZNEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=O)N1)C#N)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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